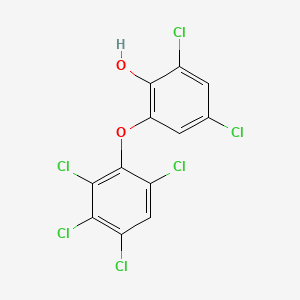
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol is a chlorinated phenol compound known for its significant chemical properties and applications It is characterized by the presence of multiple chlorine atoms attached to a phenol ring, making it a highly chlorinated derivative of phenol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method includes the reaction of 2,4-dichlorophenol with 2,3,4,6-tetrachlorophenol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the phenol rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the highly reactive chlorine gas. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the toxic nature of chlorine and the potential hazards associated with its handling.
化学反应分析
Types of Reactions
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in the formation of various substituted phenol derivatives.
科学研究应用
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
作用机制
The mechanism of action of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes, inhibit enzyme activity, and interfere with metabolic pathways. Its high chlorine content contributes to its reactivity and ability to form strong interactions with biological molecules.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar properties but fewer chlorine atoms.
Pentachlorophenol: A highly chlorinated phenol with five chlorine atoms, known for its use as a pesticide and wood preservative.
2,3,4,6-Tetrachlorophenol: A precursor used in the synthesis of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and phenol rings, which confer distinct chemical and biological properties. Its high degree of chlorination makes it particularly reactive and suitable for various applications that require strong antimicrobial and chemical reactivity.
属性
CAS 编号 |
94888-10-5 |
|---|---|
分子式 |
C12H4Cl6O2 |
分子量 |
392.9 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol |
InChI |
InChI=1S/C12H4Cl6O2/c13-4-1-6(15)11(19)8(2-4)20-12-7(16)3-5(14)9(17)10(12)18/h1-3,19H |
InChI 键 |
DQISXCMVFSGHHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
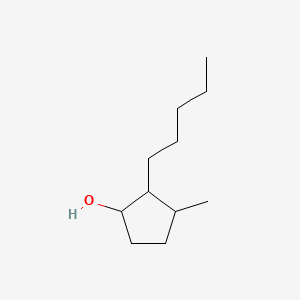
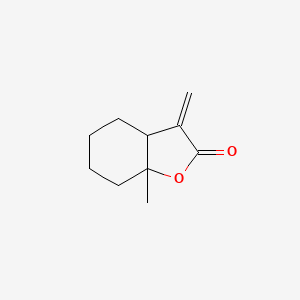

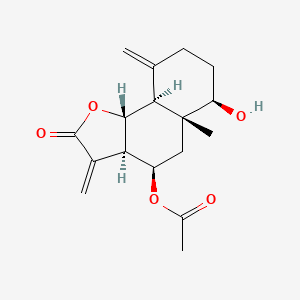
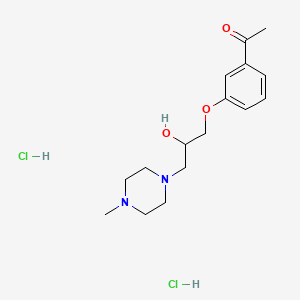
![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
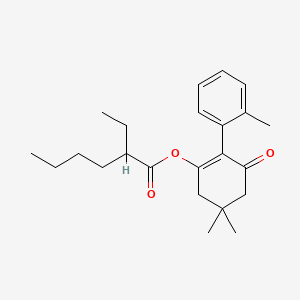

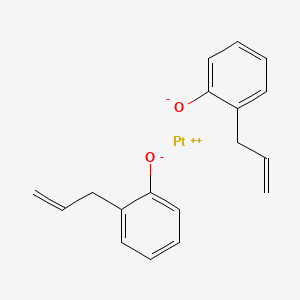
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
